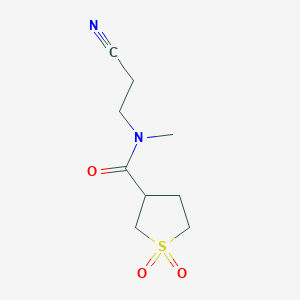
N-(2-cyanoethyl)-N-methyl-1,1-dioxothiolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanoethyl)-N-methyl-1,1-dioxothiolane-3-carboxamide, commonly known as CMCD, is an organic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological studies. CMCD is a thiol-reactive compound that can be used to modify proteins and peptides, making it a valuable tool for studying protein-protein interactions, enzyme kinetics, and protein structure.
Mecanismo De Acción
The mechanism of action of CMCD involves the reaction of the compound with thiol groups on proteins and peptides. CMCD contains a highly reactive cyanoethyl group that can react with cysteine residues on proteins, forming a covalent bond. This modification can alter the structure and function of the protein, allowing researchers to study the effects of these modifications on protein interactions and activity.
Biochemical and Physiological Effects:
CMCD has been shown to have a variety of biochemical and physiological effects, depending on the specific protein or peptide being modified. In some cases, CMCD modification can increase protein stability and activity, while in other cases, it can inhibit protein function or induce protein degradation. These effects are highly dependent on the specific cysteine residues being modified and the location of these residues within the protein structure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CMCD is its ability to selectively modify specific cysteine residues on a protein, allowing researchers to study the effects of these modifications on protein function and interactions. However, one limitation of CMCD is that it can only modify cysteine residues that are accessible to the solvent, meaning that it may not be able to modify buried cysteine residues or cysteine residues that are involved in disulfide bonds.
Direcciones Futuras
There are many potential future directions for research involving CMCD. One area of research could focus on the development of new methods for selectively modifying specific cysteine residues on proteins, potentially using modified forms of CMCD or other thiol-reactive compounds. Another area of research could focus on the use of CMCD in the study of protein structure and folding, potentially leading to new insights into the mechanisms of protein folding and misfolding. Additionally, CMCD could be used in the development of new therapeutics that target specific cysteine residues on disease-associated proteins.
Métodos De Síntesis
The synthesis of CMCD involves the reaction of N-methylthioacetamide with acrylonitrile in the presence of a base catalyst. The resulting product is then oxidized to form the final compound, CMCD. This method has been optimized for high yield and purity, making it a reliable and efficient way of producing CMCD for scientific research.
Aplicaciones Científicas De Investigación
CMCD has a wide range of potential applications in scientific research. One of the most significant uses of CMCD is in the study of protein-protein interactions. CMCD can be used to selectively modify specific cysteine residues on a protein, allowing researchers to study the effects of these modifications on protein function and interactions.
Propiedades
IUPAC Name |
N-(2-cyanoethyl)-N-methyl-1,1-dioxothiolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-11(5-2-4-10)9(12)8-3-6-15(13,14)7-8/h8H,2-3,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNICTGFKBRHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C(=O)C1CCS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567816.png)
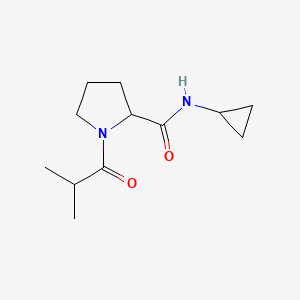
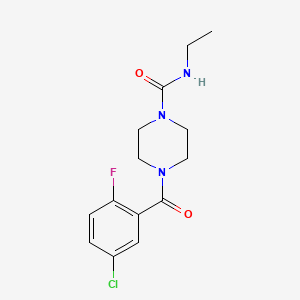
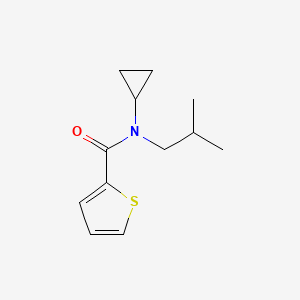
![2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B7567833.png)
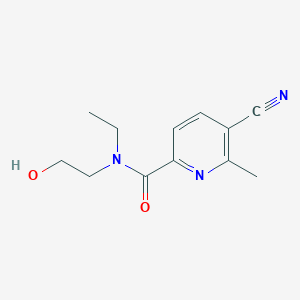
![N-[2-(cyclohexen-1-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7567848.png)
![N-[(3-fluorophenyl)methyl]-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine](/img/structure/B7567855.png)
![2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7567869.png)



![4-[[Methyl(propanoyl)amino]methyl]benzoic acid](/img/structure/B7567906.png)
![4-[[(1,5-Dimethylpyrrole-2-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567920.png)